molecular formula C6H11ClN2O B7780016 Ethanone, 2-chloro-1-(1-piperazinyl)-

Ethanone, 2-chloro-1-(1-piperazinyl)-

Cat. No.: B7780016
M. Wt: 162.62 g/mol
InChI Key: BAVGVYYVPCQXSE-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS: 40340-73-6), is a chloroacetyl-piperazine derivative synthesized via nucleophilic substitution. The compound is typically prepared by reacting 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperazine in acetonitrile under triethylamine catalysis, followed by purification via column chromatography . This scaffold serves as a precursor for bioactive molecules, particularly in antimicrobial and antipsychotic drug discovery, due to the piperazine moiety's ability to enhance solubility and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction is usually performed at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In industrial settings, the production of Ethanone, 2-chloro-1-(1-piperazinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-chloro-1-(1-piperazinyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted piperazine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H8ClN2O
  • Molecular Weight : 146.58 g/mol
  • Structural Features : Contains a chloro group attached to an ethanone moiety linked to a piperazine ring.

Medicinal Chemistry

Ethanone, 2-chloro-1-(1-piperazinyl)- has been extensively studied for its potential therapeutic properties. It serves as an intermediate in synthesizing various pharmaceutical compounds. The compound's structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Case Study: Antimicrobial Activity
A study investigated the synthesis of novel derivatives based on piperazine and evaluated their antimicrobial properties. Compounds derived from ethanone exhibited significant antibacterial activity against various strains, suggesting potential as lead molecules for new antibiotics .

Biological Research

This compound is utilized in biological research to study its interactions with enzymes and receptors. Its ability to bind to specific molecular targets can alter enzyme activity and influence biological pathways.

Case Study: Enzyme Interaction
Research demonstrated that ethanone derivatives could inhibit certain enzymes linked to disease pathways. The binding affinity of these compounds was assessed through molecular docking studies, revealing promising interactions that could lead to the development of enzyme inhibitors for therapeutic use .

Industrial Applications

Ethanone, 2-chloro-1-(1-piperazinyl)- is also employed in the industrial sector for developing agrochemicals and dyes. Its reactivity allows it to participate in various chemical reactions essential for synthesizing complex materials.

Data Table: Industrial Applications

Application AreaDescriptionExample Products
AgrochemicalsUsed in the synthesis of herbicides and pesticidesPiperazine-based herbicides
DyesIntermediate for dye synthesisVarious synthetic dyes
Chemical ProcessesCatalyst in organic reactionsReactions involving nucleophilic substitution

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Impact

Piperazine vs. Piperidine Derivatives

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone: Replaces piperazine with piperidine (one nitrogen), reducing polarity and altering pharmacokinetic properties .

Aromatic vs. Heterocyclic Substituents

  • 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: Incorporates a phenyl group on piperazine, increasing lipophilicity and improving blood-brain barrier penetration for CNS-targeted therapies .
  • 2-Chloro-1-(1H-imidazol-1-yl)-ethanone: Features an imidazole ring, which confers antibacterial activity but reduces stability compared to piperazinyl derivatives .

Electron-Withdrawing Groups

  • 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone: The trifluoromethyl group enhances metabolic stability and electronegativity, making it suitable for anticonvulsant applications .
  • 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone: Chlorine at the indole ring improves electrophilicity, facilitating nucleophilic substitutions in synthesis .

Key Observations :

  • Piperazine-based syntheses (e.g., target compound) achieve higher yields (60–75%) compared to indole derivatives (23%) due to milder reaction conditions .
  • Microwave-assisted methods reduce reaction times (e.g., 15 minutes for chlorophenyl derivatives) .

Key Differences :

  • Piperazinyl derivatives exhibit higher aqueous solubility (logP ~1.2) due to amine protonation, favoring oral bioavailability .
  • Aryl-substituted analogues (logP >3) are more lipophilic, requiring formulation enhancements for drug delivery .

Biological Activity

Ethanone, 2-chloro-1-(1-piperazinyl)-, also known as 2-Chloro-1-(piperazin-1-yl)ethanone, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H12ClN
  • Molecular Weight : 161.63 g/mol
  • CAS Number : 1440-60-4

The compound features a chloro group and a piperazine ring, which are significant for its chemical reactivity and biological interactions.

Ethanone, 2-chloro-1-(1-piperazinyl)- exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The chloro group facilitates nucleophilic substitution reactions, while the piperazine moiety contributes to binding affinity with biological targets. This dual interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds synthesized from 2-Chloro-1-(piperazin-1-yl)ethanone demonstrated significant cytotoxic effects against human lung tumor cell lines (A549) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its derivatives exhibited notable antibacterial and antifungal activities .
  • Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties, making this compound a candidate for further exploration in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in lung cancer cells
AntimicrobialEffective against bacterial and fungal strains
NeuropharmacologicalPotential effects on CNS receptors

Research Highlights

  • Antitumor Activity : A study synthesized several derivatives based on 2-Chloro-1-(piperazin-1-yl)ethanone and tested them against cancer cell lines. One derivative showed comparable cytotoxicity to established anticancer drugs like doxorubicin .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of piperazine derivatives, including those derived from ethanone, showing effective inhibition against a range of microbial pathogens .
  • Mechanistic Insights : Molecular docking studies have illustrated how the compound interacts with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for Ethanone, 2-chloro-1-(1-piperazinyl)-?

  • Methodology : Synthesis typically involves nucleophilic substitution between piperazine derivatives and 2-chloroacetyl precursors. Diastereomeric mixtures may form during synthesis, requiring resolution via chiral chromatography or recrystallization. Characterization relies on 1H^1H/13C^13C NMR for structural confirmation, supplemented by mass spectrometry (MS) and infrared spectroscopy (IR) to verify functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of analogous diastereomeric quinoline derivatives .

Q. How can researchers design initial biological screening protocols for this compound?

  • Methodology : Prioritize high-throughput screening (HTS) against target enzymes (e.g., helicases or kinases) using fluorescence polarization or thermal shift assays. Fragment-based approaches, such as the "scout fragment" strategy, can identify allosteric binding sites by monitoring conformational changes in mechanoenzymes. Include negative controls (e.g., enzyme-free assays) and orthogonal validation (e.g., surface plasmon resonance) to reduce false positives .

Q. What are the key spectroscopic properties critical for identifying this compound in mixtures?

  • Methodology : Focus on diagnostic NMR signals: the piperazinyl N–H proton (δ 1.5–2.5 ppm) and the carbonyl group (δ 170–200 ppm in 13C^13C). IR absorption bands for C=O (~1700 cm1^{-1}) and C–Cl (~550–850 cm1^{-1}) are critical. For quantification, use HPLC with UV detection at λ ~254 nm, optimized via response surface methodology (RSM) to separate co-eluting impurities .
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Advanced Research Questions

Q. How can diastereomeric or enantiomeric impurities be resolved during synthesis, and what analytical tools are essential?

  • Methodology : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC for enantiomeric separation. For diastereomers, leverage differences in solubility using solvent/antisolvent crystallization. Dynamic kinetic resolution (DKR) with asymmetric catalysts may enhance stereochemical purity. Confirm purity via circular dichroism (CD) or chiral shift reagents in NMR, as applied in studies of related ethanone derivatives .

Q. What strategies optimize the compound’s covalent binding efficiency to target proteins?

  • Methodology : Use structure-activity relationship (SAR) studies to modify the electrophilic "warhead" (e.g., adjusting chloroacetone reactivity). Molecular dynamics simulations can predict covalent docking poses, while stopped-flow kinetics quantify binding rates. Validate with mass spectrometry to detect protein-adduct formation, as shown in helicase inhibitor studies .

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Methodology : Conduct replicated analyses (e.g., primary vs. orthogonal assays) to distinguish false positives from true interactions. For example, discrepancies between cell-free and cellular assays may arise from membrane permeability issues. Use Mendelian randomization principles to statistically validate causality in biological pathways, as applied in genetic studies .
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Q. What experimental design frameworks are recommended for optimizing reaction yields or bioactivity?

  • Methodology : Implement response surface methodology (RSM) using software like Design Expert. For synthesis, central composite designs (CCD) can model interactions between variables (e.g., temperature, catalyst loading). For bioactivity, factorial designs screen multiple enzyme isoforms or pH conditions. Analyze data via ANOVA and contour plots to identify optimal conditions .

Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVGVYYVPCQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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